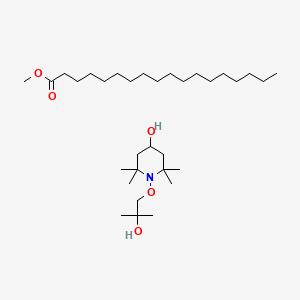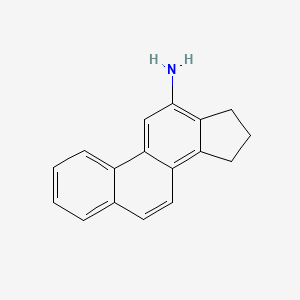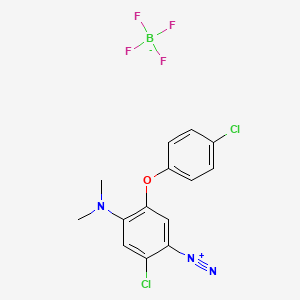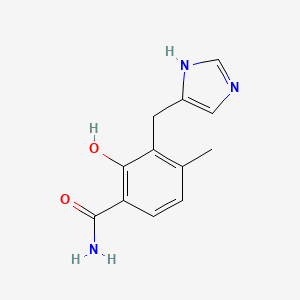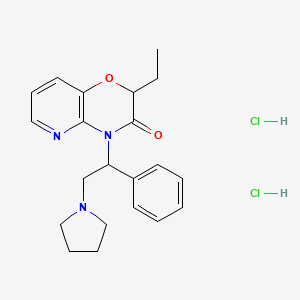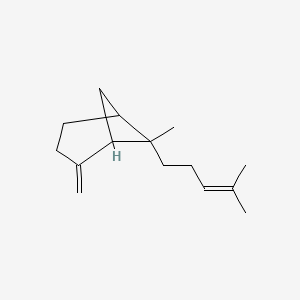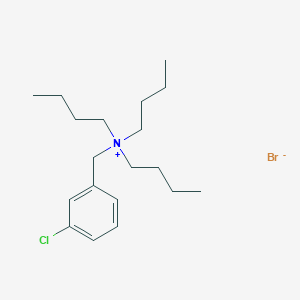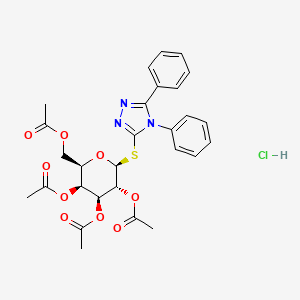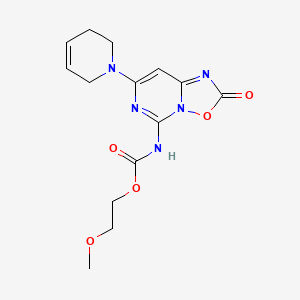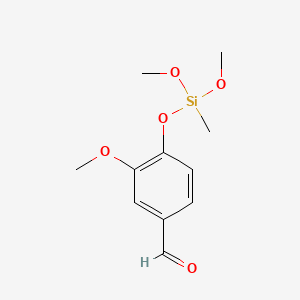
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a dimethoxymethylsilyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a silylating agent such as dimethoxymethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzoic acid.
Reduction: 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The silyl group can enhance the compound’s stability and facilitate its interaction with hydrophobic environments, while the aldehyde and methoxy groups can participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-((Trimethylsilyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
4-((Dimethoxymethylsilyl)oxy)-2-methoxybenzaldehyde: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
4-((Dimethoxymethylsilyl)oxy)-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
4-((Dimethoxymethylsilyl)oxy)-3-methoxybenzaldehyde is unique due to the presence of both a dimethoxymethylsilyl group and a methoxy group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
83817-63-4 |
|---|---|
Fórmula molecular |
C11H16O5Si |
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
4-[dimethoxy(methyl)silyl]oxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C11H16O5Si/c1-13-11-7-9(8-12)5-6-10(11)16-17(4,14-2)15-3/h5-8H,1-4H3 |
Clave InChI |
OMWMVXLMZPYUHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)O[Si](C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


